molecular formula C8H8BrN3O B8351335 6-(2-bromoethoxy)-1H-benzotriazole

6-(2-bromoethoxy)-1H-benzotriazole

Cat. No.: B8351335
M. Wt: 242.07 g/mol
InChI Key: JVCLQDXIYTZNMX-UHFFFAOYSA-N
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Description

6-(2-Bromoethoxy)-1H-benzotriazole is a benzotriazole derivative featuring a 2-bromoethoxy substituent at the 6-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely recognized for their versatility in industrial and synthetic applications . The 2-bromoethoxy group introduces a reactive bromine atom adjacent to an ether linkage, which enhances its utility in nucleophilic substitution reactions and as a precursor for further functionalization.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

5-(2-bromoethoxy)-2H-benzotriazole

InChI

InChI=1S/C8H8BrN3O/c9-3-4-13-6-1-2-7-8(5-6)11-12-10-7/h1-2,5H,3-4H2,(H,10,11,12)

InChI Key

JVCLQDXIYTZNMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C=C1OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzotriazole Derivatives

Substituent Effects on Reactivity and Stability

6-(Pentyloxy)-1H-Benzotriazole (CAS 133145-29-6)
  • Substituent : A pentyloxy group (C₅H₁₁O) at the 6-position.
  • Properties: Enhanced lipophilicity due to the longer alkyl chain, improving solubility in non-polar solvents. Lower reactivity compared to bromoethoxy derivatives, as it lacks a halogen leaving group. Applications: Primarily used as a UV stabilizer and corrosion inhibitor .
5-(Pentafluorosulfanyl)-1H-Benzotriazole
  • Substituent : A pentafluorosulfanyl (-SF₅) group.
  • Properties :
    • Exceptional thermal stability and chemical resistance due to the electron-withdrawing SF₅ group.
    • High fluorine content makes it suitable for electronics and high-performance materials.
    • Applications: Specialty chemicals in agrochemicals and pharmaceuticals .
1H-Benzotriazole Derivatives with Amino/Azido Groups
  • Substituents: Amino (-NH₂) or azido (-N₃) groups.
  • Properties: Amino derivatives exhibit basicity and hydrogen-bonding capacity, useful in coordination chemistry. Azido derivatives are employed in "click chemistry" for bioconjugation due to their cycloaddition reactivity. Energetic properties comparable to TNT when nitro groups are present .

Environmental and Physicochemical Profiles

Compound Substituent Molecular Weight log POW Key Applications Environmental Concerns
6-(2-Bromoethoxy)-1H-benzotriazole -OCH₂CH₂Br 257.08 ~2.5* Synthetic intermediate, UV stabilizer Bromine may pose toxicity risks
6-(Pentyloxy)-1H-benzotriazole -OCH₂CH₂CH₂CH₂CH₃ 219.27 ~3.8 UV stabilizer, corrosion inhibitor Moderate bioaccumulation potential
1H-Benzotriazole (parent) None 119.12 1.3 Corrosion inhibitor High water solubility, low persistence
5-(Pentafluorosulfanyl)-1H-benzotriazole -SF₅ 257.18 ~2.1 Electronics, agrochemicals Fluorinated compounds may persist

*Estimated based on structural analogs.

Environmental Impact and Regulatory Status

  • 5-(Pentafluorosulfanyl)-1H-benzotriazole : Fluorinated compounds are under scrutiny for persistence, though their stability is advantageous in industrial applications .

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